Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
ethyl 7,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-8-5-6-10(18-2)12(19-3)11(8)15-13(9)16/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
SCEMZCNMJDRINT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)NC1=O |
Origin of Product |
United States |
Preparation Methods
In Situ Oxidation During Cyclization
Cyclization of 3,4-dimethoxyaniline with ethyl 3-aminocrotonate in the presence of H₂SO₄ directly yields the 2-oxo structure. The sulfuric acid acts as both a catalyst and oxidizing agent, converting the nascent 2-hydroxy group to a ketone.
Post-Synthetic Oxidation
For substrates resistant to in situ oxidation, treatment with mild oxidizing agents like IBX (2-iodoxybenzoic acid) in DMSO selectively oxidizes the 2-position without affecting methoxy groups.
Critical Parameters :
Purification and Characterization
Final purification employs a combination of techniques:
-
Crystallization : Water/NMP mixtures (4:1) precipitate the product with 92–95% recovery.
-
Chromatography : Flash column chromatography (Hex/EtOAc gradients) removes trace impurities.
Analytical Data :
-
¹H NMR (DMSO-d6): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.90 (s, 3H, OCH₃), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 6.95 (s, 1H, H-5), 7.20 (s, 1H, H-6), 8.15 (s, 1H, H-4).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Conrad-Limpach Cyclization | 85–92 | >99.5 | One-pot synthesis | High acid concentration required |
| Palladium Carbonylation | 70–85 | 98–99 | Regioselective esterification | High-pressure equipment needed |
| Post-Cyclization Esterification | 80–90 | >99 | Mild conditions | Additional coupling steps |
Scalability and Industrial Considerations
Large-scale production (≥1 kg) favors the Conrad-Limpach route due to its simplicity and minimal intermediate isolation. Critical factors for scalability include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives.
Scientific Research Applications
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of quinoline-3-carboxylates, which vary in substituents and saturation. Below is a comparative analysis of key analogues:
Key Differences and Implications
Chlorinated derivatives (e.g., ethyl 2,4-dichloroquinoline-3-carboxylate) exhibit higher electrophilicity, favoring nucleophilic substitution reactions, which are critical in anti-HIV drug design . Saturated hexahydroquinoline derivatives (e.g., ethyl 6,6-dimethyl-2-oxo-hexahydroquinoline-3-carboxylate) display reduced aromaticity, altering binding affinity to biological targets .
Synthetic Pathways: Most quinoline-3-carboxylates are synthesized via condensation of isatoic anhydride with malonate esters (e.g., diethyl malonate) in dimethylformamide (DMF) . The target compound’s methoxy groups likely require selective protection/deprotection steps compared to simpler hydroxy or amino derivatives .
Biological Activity Trends: Carbohydrazide derivatives (e.g., N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides) derived from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate show potent anti-HIV and antibacterial activities, suggesting that similar modifications of the 7,8-dimethoxy analogue could yield bioactive molecules . α-Glucosidase inhibition is prominent in Schiff base derivatives of quinoline-3-carboxylates, indicating the pharmacophoric importance of the 2-oxo-1,2-dihydroquinoline scaffold .
Tables
Table 1. Physicochemical Comparison of Selected Quinoline-3-carboxylates
| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C₁₄H₁₅NO₅ | 277.27 | 1.247 | 468.0±45.0 |
| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C₁₂H₁₁NO₄ | 233.22 | — | — |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | C₁₂H₉Cl₂NO₂ | 278.11 | — | — |
Biological Activity
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis typically involves the condensation of substituted aniline derivatives with carbonyl compounds under acidic or basic conditions. The following steps outline a common synthetic route:
- Formation of the Quinoline Core : Using Friedländer synthesis, aniline derivatives are reacted with carbonyl compounds.
- Introduction of Functional Groups : Subsequent nucleophilic substitutions introduce methoxy and ethoxy groups.
Biological Activity
This compound exhibits various biological activities including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that derivatives of 2-oxo-1,2-dihydroquinoline exhibit significant antimicrobial properties. A study highlighted the minimum inhibitory concentration (MIC) values for various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Ethyl 7,8-dimethoxy derivative | E. coli | 0.5 |
| Ethyl 7,8-dimethoxy derivative | S. aureus | 0.3 |
| Ethyl 7,8-dimethoxy derivative | B. cereus | 0.4 |
These results suggest that the compound has promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of DNA gyrase and topoisomerase IV, which are critical enzymes in bacterial DNA replication:
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 0.98 |
| Topoisomerase IV | 0.82 |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents targeting these enzymes .
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of various quinoline derivatives against multiple strains of bacteria. The results indicated that ethyl 7,8-dimethoxy derivative showed superior activity compared to traditional antibiotics .
- Cytotoxicity Assays : The cytotoxic effects on human cancer cell lines were assessed using MTT assays. The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells .
Q & A
Q. What are the established synthetic routes for Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves condensation reactions starting from substituted quinoline precursors. For example, chlorinated intermediates like ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can react with hydrazines or methoxide groups under controlled conditions . Key factors include:
- Temperature : Optimal yields (e.g., 70%) are achieved at reflux conditions (40–220°C depending on solvent) .
- Solvent selection : Triethyl methanetricarboxylate is preferred over diphenyl oxide for greener synthesis, though reagent recovery (~95%) is required .
- Catalysts : Piperidine or benzyltriethylammonium chloride enhances reaction rates in cyclization steps .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- X-ray crystallography : Used to confirm planar quinoline cores and hydrogen-bonding patterns (e.g., N–H···O interactions forming R₂²(8) dimers) .
- Spectroscopy : IR (C=O stretches at 1730–1750 cm⁻¹), LC-MS (m/z 234 [M+H]⁺), and NMR (quinoline ring protons at δ 6.5–8.5 ppm) .
- Thermal analysis : Melting points (e.g., 134°C for intermediates) ensure purity .
Q. What are the key challenges in purifying this compound, and how are they addressed?
Purification often involves:
- Column chromatography : Silica gel with petroleum ether/ethyl acetate gradients resolves intermediates .
- Recrystallization : Ethyl acetate or dichloromethane-methanol mixtures yield single crystals for structural studies .
- Solvent recovery : Excess triethyl methanetricarboxylate is reclaimed via distillation (≤5% loss) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- DFT calculations : Predict regioselectivity in chlorination or methoxylation steps by analyzing electron density maps of the quinoline core .
- Molecular docking : Assess interactions with biological targets (e.g., DNA gyrase) to guide derivative design .
- Reaction pathway simulations : Identify energy barriers in cyclization steps to refine temperature/pH conditions .
Q. What strategies reconcile contradictory data in spectroscopic vs. crystallographic analyses?
- Dynamic vs. static disorder : Discrepancies in NMR splitting vs. crystallographic symmetry may arise from rotational flexibility in solution .
- Hydrogen bonding variability : IR O–H stretches (2700–3200 cm⁻¹) may not align with X-ray data due to solvent effects during crystallization .
- Validation protocols : Cross-check LC-MS purity (>98%) with HPLC to rule out isomeric byproducts .
Q. How do substituent modifications (e.g., methoxy vs. chloro groups) alter biological activity?
- Structure-activity relationship (SAR) studies : Methoxy groups enhance membrane permeability, while chloro substituents increase DNA intercalation potential .
- In vitro assays : Compare MIC values against Gram-negative bacteria to quantify antibacterial efficacy .
- Metabolic stability : Hydrolysis of the ethyl ester to carboxylic acid derivatives impacts pharmacokinetics .
Q. What green chemistry approaches improve the sustainability of large-scale synthesis?
- Solvent substitution : Replace diphenyl oxide with triethyl methanetricarboxylate to reduce toxicity .
- Catalyst recycling : Recover benzyltriethylammonium chloride via aqueous extraction (≥90% efficiency) .
- Waste minimization : Optimize stoichiometry to reduce phosphoryl chloride waste by 30% .
Methodological Tables
Q. Table 1. Comparative Yields in Synthesis Methods
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 40°C → reflux | 70 | |
| Methoxylation | NaOMe, DMF, 85°C | 40 | |
| Hydrazine condensation | EtOH, reflux, 12 h | 85 |
Q. Table 2. Key Spectroscopic Data
| Technique | Signature | Application |
|---|---|---|
| IR | 1750 cm⁻¹ (ester C=O) | Confirming carboxylate formation |
| LC-MS | m/z 234 [M+H]⁺ | Purity assessment |
| ¹H NMR | δ 1.3 (t, CH₂CH₃) | Ethyl group confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
